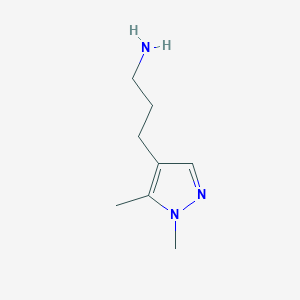![molecular formula C7H6ClN3 B1465006 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 935466-69-6](/img/structure/B1465006.png)
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
概述
描述
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is a chemical compound with the molecular formula C7H6ClN3 and a molecular weight of 167.60 g/mol. This compound is a derivative of pyrrolopyridine, featuring a chloro group at the 4-position and an amine group at the 6-position of the pyrrolopyridine ring system. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
The mode of action of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine involves interactions with its targets leading to changes in cellular processes. The compound’s electronic structure and bonding scheme, as well as intermolecular hydrogen bonds, have been investigated . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas at room temperature, preferably in a cool and dark place, less than 15°C . It is also air sensitive .
生化分析
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with several key enzymes and proteins, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The compound’s ability to form hydrogen bonds and its electronic structure, characterized by a large HOMO-LUMO energy gap, contribute to its high kinetic stability and specificity in binding interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream signaling molecules. This can result in changes in gene expression profiles and metabolic flux, ultimately affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, the compound can induce conformational changes in target proteins, further modulating their function. These interactions are facilitated by the compound’s ability to form stable hydrogen bonds and its electronic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by certain cell types or tissues, influencing its overall pharmacokinetic profile and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can enhance the compound’s efficacy by ensuring that it reaches its intended molecular targets within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves multiple steps, starting with the formation of the pyrrolopyridine core. One common synthetic route includes the cyclization of a suitable precursor, such as a substituted pyrrole, followed by chlorination and amination reactions. Reaction conditions may vary, but they often involve the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly employed, using boronic acids and palladium catalysts.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyridines, which can be further modified for specific applications.
科学研究应用
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In medicinal chemistry, it is used to develop kinase inhibitors and other therapeutic agents. Its applications in biology include the study of enzyme inhibition and receptor binding assays. In industry, it is utilized in the development of advanced materials and catalysts.
相似化合物的比较
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is structurally similar to other pyrrolopyridine derivatives, such as 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine and 6-Chloro-N-cyclohexyl-4-(1H-pyrrolo[2,3-b]pyridin-6-amine). its unique substitution pattern and chemical properties distinguish it from these compounds. The presence of the chloro group at the 4-position and the amine group at the 6-position contribute to its distinct reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry Its unique chemical structure and reactivity make it a valuable tool in the synthesis of various compounds and the study of biological processes
属性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFCXVAJLGPFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696242 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935466-69-6 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464925.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1464929.png)

![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464937.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464938.png)
![1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1464939.png)
![N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B1464940.png)

![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
